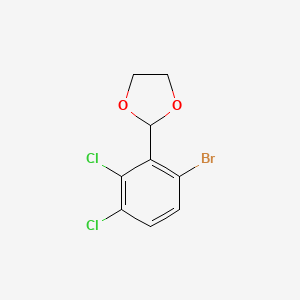

2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane

Description

Significance of the 1,3-Dioxolane (B20135) Moiety in Organic Synthesis

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that is a cornerstone of modern synthetic strategy. chemicalbook.comwikipedia.org Its prevalence stems from its ease of formation, stability under a wide range of reaction conditions, and facile removal when desired.

Role as a Carbonyl Protecting Group

The primary role of the 1,3-dioxolane moiety is the protection of aldehyde and ketone carbonyl groups. researchgate.net In a multi-step synthesis, it is often necessary to prevent a carbonyl group from reacting while other functional groups in the molecule are transformed. wikipedia.org The dioxolane is typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This process is reversible, allowing for the regeneration of the original carbonyl group via hydrolysis in aqueous acid. organic-chemistry.org

The stability of the 1,3-dioxolane ring is a key attribute. It is generally resistant to attack by nucleophiles, bases, and many oxidizing and reducing agents, conditions under which an unprotected carbonyl group would react. organic-chemistry.org

Interactive Table 1: General Conditions for Dioxolane Formation and Cleavage

| Transformation | Typical Reagents | Catalyst | Conditions | Purpose |

|---|---|---|---|---|

| Protection (Acetalization) | Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH), ZrCl₄, or other Lewis/Brønsted acids | Reflux in a solvent like toluene (B28343) with water removal (e.g., Dean-Stark trap) | To protect a carbonyl group from undesired reactions |

Utility as a Chiral Auxiliary Precursor

Beyond its role as a simple protecting group, the 1,3-dioxolane framework is instrumental in asymmetric synthesis. When formed from chiral diols or α-hydroxy acids, the resulting chiral dioxolanes can direct the stereochemical outcome of subsequent reactions. mdpi.com These structures can act as chiral auxiliaries, enabling the synthesis of enantiomerically pure compounds. nih.gov For instance, chiral 1,3-dioxolan-4-ones, derived from readily available enantiopure α-hydroxy acids like lactic or mandelic acid, have been used effectively in stereoselective reactions such as Michael additions and Diels-Alder cycloadditions. mdpi.comresearchgate.net

Academic Importance of Halogenated Aromatic Scaffolds

Aromatic rings substituted with halogen atoms (F, Cl, Br, I) are fundamental building blocks in organic chemistry. mdpi.com They serve as versatile intermediates for constructing more complex molecular architectures, largely due to the unique reactivity of the carbon-halogen bond. organic-chemistry.org

Strategic Functionalization Potential of Bromine and Chlorine Substituents

Bromine and chlorine atoms on an aromatic ring are not merely passive substituents; they are highly valuable functional handles for a variety of transformations. acs.org Their most significant application is in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings). organic-chemistry.org In these reactions, the carbon-halogen bond is selectively activated by a metal catalyst (typically palladium-based), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Aryl bromides are generally more reactive than aryl chlorides in these coupling reactions, allowing for selective functionalization if both are present in a molecule. Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents (Ar-MgBr) or organolithium compounds (Ar-Li), through metal-halogen exchange. msu.edu These nucleophilic reagents can then react with a wide range of electrophiles to form new bonds.

Influence of Halogenation Pattern on Molecular Reactivity and Architecture

The presence of multiple halogen substituents, as in a dichlorobromo-phenyl system, renders the aromatic ring significantly electron-deficient. This deactivation makes further electrophilic substitution reactions challenging. libretexts.org Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution, especially if activating groups are also present. msu.edu The specific arrangement of the halogens also creates distinct steric environments around the ring, which can be exploited to control the regioselectivity of subsequent functionalization reactions.

Contextualization of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-Dioxolane within Advanced Organic Transformations

The compound This compound is a prime example of a multifunctional synthetic intermediate. It strategically merges the features discussed above into a single, versatile molecule.

Protected Functionality : The 1,3-dioxolane group masks a benzaldehyde (B42025) functionality. This allows the chemist to perform a wide range of chemical modifications on the aromatic ring without affecting the aldehyde. Once the desired modifications are complete, the aldehyde can be easily deprotected by acid hydrolysis.

Orthogonal Reactivity : The molecule possesses three halogen atoms, each offering a potential site for reaction. The carbon-bromine bond is typically more reactive than the carbon-chlorine bonds in many catalytic cross-coupling reactions. This difference in reactivity allows for selective, stepwise functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed selectively at the bromine position, followed by a different coupling reaction at one of the chlorine positions under more forcing conditions.

Defined Regiochemistry : The specific 6-bromo-2,3-dichloro substitution pattern precisely defines the steric and electronic landscape of the molecule. The bromine atom is positioned ortho to a chlorine atom and meta to the second chlorine atom. This arrangement influences the reactivity of each site and provides a scaffold for the synthesis of highly substituted, complex aromatic compounds with precise control over the substituent pattern.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-2,3-dichlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNJYFCHSABVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245628 | |

| Record name | 1,3-Dioxolane, 2-(6-bromo-2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221812-26-4 | |

| Record name | 1,3-Dioxolane, 2-(6-bromo-2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221812-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(6-bromo-2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Formation of 2 6 Bromo 2,3 Dichlorophenyl 1,3 Dioxolane

Precursor Synthesis and Functionalization

The primary precursor for the target molecule is 6-bromo-2,3-dichlorobenzaldehyde (B1378198). Its synthesis requires careful strategic planning to install the three halogen substituents and the aldehyde group onto the benzene (B151609) ring with the correct regiochemistry.

The introduction of a bromine atom onto a dichlorobenzene ring to achieve the desired 1-bromo-2,3-dichloro substitution pattern is a significant synthetic challenge. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Halogens are deactivating yet ortho- and para-directing substituents. In a molecule like 2,3-dichlorotoluene or 2,3-dichlorobenzaldehyde, the two chlorine atoms influence the position of the incoming bromine electrophile. The chlorine at C2 directs to the C6 position (para) and the C4 position (ortho), while the chlorine at C3 directs to the C5 position (ortho) and the C1 position (para, which is blocked). The directing effects of existing halogen substituents are crucial in controlling the regiochemical outcome of electrophilic aromatic substitution reactions on such polysubstituted rings .

Achieving high regioselectivity often requires specific brominating agents and conditions. Reagents such as N-bromosuccinimide (NBS), often used with silica gel, and tetraalkylammonium tribromides have been developed for highly regioselective electrophilic aromatic brominations mdpi.com. For instance, 5-methoxybacteriochlorin undergoes highly regioselective electrophilic bromination with NBS to yield a single bromo analogue in 85% yield, demonstrating the efficacy of NBS in specific contexts nih.gov. The choice of brominating agent and reaction conditions is paramount to selectively brominate the C6 position in the presence of the two chlorine atoms.

An alternative approach involves the functionalization of a pre-existing ketone, such as a halogenated acetophenone. While direct synthesis of 6-bromo-2,3-dichloro-phenacyl bromide is not commonly documented, analogous transformations provide insight into this strategy. For example, a related synthesis involves the bromination of 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane. In this process, the ketone (2,4-dichloroacetophenone) is first protected as a dioxolane, after which the methyl group is brominated using elemental bromine to form a 2-bromomethyl-1,3-dioxolane derivative google.com. This indicates a viable strategy where a methyl ketone precursor is first synthesized, potentially protected, and then brominated at the alpha-carbon to yield a functionalized phenacyl analogue.

A primary route to the benzaldehyde (B42025) precursor involves the oxidation of a methyl group on a substituted toluene (B28343). The synthesis of 2,3-dichlorobenzaldehyde, for instance, can be achieved starting from 2,3-dichlorotoluene google.compatsnap.com. This industrial process often involves a two-step sequence:

Side-Chain Bromination: The methyl group of 2,3-dichlorotoluene is subjected to radical bromination. This can be achieved using bromine in a solvent like 1,2-dichloroethane with a radical initiator such as azodiisobutyronitrile (AIBN) at elevated temperatures (70–85°C) patsnap.com. To improve the efficiency and utilization of bromine, hydrogen peroxide is sometimes added to regenerate bromine from the hydrogen bromide (HBr) byproduct google.compatsnap.com. This step produces 2,3-dichlorobenzyl bromide or 2,3-dichlorobenzal bromide.

Hydrolysis and Oxidation: The resulting benzylic bromide is then hydrolyzed to form 2,3-dichlorobenzyl alcohol. This hydrolysis can be carried out using aqueous sodium carbonate google.com. The final step is the oxidation of the benzyl alcohol to the desired 2,3-dichlorobenzaldehyde google.com.

Following the successful synthesis of 2,3-dichlorobenzaldehyde, the final halogen substituent can be introduced via regioselective bromination as described in section 2.1.1.1.

Strategies for the Preparation of 6-Bromo-2,3-dichlorobenzaldehyde or 6-Bromo-2,3-dichlorophenyl Ketones

Dioxolane Ring Formation via Acetalization/Ketalization Reactions

The final step in the synthesis of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane is the formation of the dioxolane ring. This is achieved through an acetalization reaction, which involves the condensation of the carbonyl group of 6-bromo-2,3-dichlorobenzaldehyde with both hydroxyl groups of ethylene (B1197577) glycol. This reaction serves to protect the aldehyde functionality.

The formation of a cyclic acetal (B89532) is a reversible equilibrium reaction. To achieve a high yield of the desired 1,3-dioxolane (B20135), the reaction conditions must be optimized to drive the equilibrium toward the product side. A well-documented procedure for a similar transformation, the synthesis of 2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)naphthalene from 2-bromo-6-acetylnaphthalene, provides a model set of conditions prepchem.com. Key parameters for optimization include:

Acid Catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. p-Toluenesulfonic acid is a commonly used catalyst for this purpose prepchem.com.

Water Removal: The reaction produces water as a byproduct. Continuous removal of this water is essential to shift the equilibrium towards the acetal product, in accordance with Le Châtelier's principle. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus prepchem.com.

Solvent: An inert organic solvent that forms an azeotrope with water, such as benzene or toluene, is used to facilitate water removal prepchem.com.

Reactant Stoichiometry: An excess of ethylene glycol can be used to further drive the reaction towards completion.

Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic removal of water prepchem.com.

A typical procedure would involve refluxing a mixture of 6-bromo-2,3-dichlorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene with a Dean-Stark trap until no more water is collected prepchem.com.

| Parameter | Role in Reaction | Typical Condition |

| Substrate | Aldehyde precursor | 6-Bromo-2,3-dichlorobenzaldehyde |

| Reagent | Forms the dioxolane ring | Ethylene Glycol |

| Catalyst | Activates the carbonyl group | p-Toluenesulfonic acid |

| Solvent | Reaction medium, azeotroping agent | Benzene or Toluene |

| Apparatus | Continuous water removal | Dean-Stark Trap |

| Temperature | Controls reaction rate | Reflux (boiling point of solvent) |

Optimization of Reaction Conditions for Ethylene Glycol Condensation

Catalytic Systems in Dioxolane Synthesis

The formation of 1,3-dioxolanes from aldehydes or ketones and 1,2-diols is typically catalyzed by acids. organic-chemistry.org Both Brønsted and Lewis acids are effective in promoting this reaction. organic-chemistry.org

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH) are commonly used catalysts for the synthesis of 1,3-dioxolanes. chemicalbook.com They operate by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol.

Lewis Acids: Aprotic acids, including metal triflates (e.g., Sc(OTf)₃) and other metal-based catalysts, can also effectively catalyze dioxolane formation. acs.org Lewis acids function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon.

Heteropolyacids (HPAs): These complex proton acids, such as phosphotungstic acid, can serve as highly efficient and reusable catalysts. HPAs possess both Brønsted and Lewis acid sites, which can contribute to their catalytic activity in various organic transformations, including acetalization. nih.govrsc.org The synergistic effect of these acid sites can lead to enhanced reaction rates and yields. nih.gov

| Catalyst Type | Examples | Mode of Action |

| Brønsted Acids | p-toluenesulfonic acid (p-TsOH) | Protonation of the carbonyl oxygen |

| Lewis Acids | Scandium triflate (Sc(OTf)₃) | Coordination to the carbonyl oxygen |

| Heteropolyacids | Phosphotungstic acid | Combination of Brønsted and Lewis acidity |

Dehydration Strategies for Enhanced Reaction Yields

The formation of the dioxolane ring is a reversible equilibrium reaction. To drive the reaction towards the product side and maximize the yield of this compound, the continuous removal of the water byproduct is crucial.

Azeotropic Distillation: A standard and effective method for water removal is azeotropic distillation, often carried out using a Dean-Stark apparatus. organic-chemistry.org The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. prepchem.com As the azeotrope boils, it is condensed and collected in the Dean-Stark trap, where the denser water separates and can be removed, while the solvent is returned to the reaction mixture.

Molecular Sieves: These are porous materials, typically zeolites, with well-defined pore sizes that can selectively adsorb small molecules like water. ac-group.in.ua The use of molecular sieves, such as 3Å or 4Å types, in the reaction mixture provides an in-situ method for water removal, driving the equilibrium towards the formation of the dioxolane. molecularsievedesiccants.comnih.gov This technique is particularly useful for reactions that are sensitive to high temperatures required for azeotropic distillation. ac-group.in.ua

| Dehydration Method | Description | Advantages |

| Azeotropic Distillation | Continuous removal of water as an azeotrope with a solvent using a Dean-Stark apparatus. | Highly effective for driving the reaction to completion. |

| Molecular Sieves | In-situ adsorption of water by porous zeolite materials. | Mild reaction conditions, suitable for heat-sensitive substrates. |

Mechanistic Studies of 1,3-Dioxolane Ring Closure

The mechanism of the acid-catalyzed formation of 1,3-dioxolanes proceeds through a series of well-established steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (either a Brønsted or Lewis acid) activates the carbonyl group of 6-bromo-2,3-dichlorobenzaldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Protonation of the Hemiacetal Hydroxyl Group: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Ring Closure: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.

Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the this compound product.

Stereochemical Control in Dioxolane Formation

When the precursor aldehyde or diol is chiral, the formation of the 1,3-dioxolane can lead to the creation of new stereocenters, making stereochemical control an important consideration. In the case of the synthesis of this compound from achiral 6-bromo-2,3-dichlorobenzaldehyde and ethylene glycol, no new stereocenters are formed at the 2-position of the dioxolane ring. However, if a chiral diol were used in place of ethylene glycol, the formation of diastereomers would be possible.

Diastereoselective and Enantioselective Synthesis Approaches

While not directly applicable to the synthesis of the title compound from its simplest achiral precursors, it is relevant to note that diastereoselective and enantioselective methods for 1,3-dioxolane synthesis are well-documented in the literature for other substrates. These approaches are crucial when the stereochemistry of the dioxolane ring is of interest.

Diastereoselective Synthesis: When a chiral aldehyde or ketone reacts with a chiral diol, the formation of one diastereomer over the other can be favored. This selectivity is often dictated by steric and electronic interactions in the transition state of the ring-closure step.

Enantioselective Synthesis: The enantioselective synthesis of chiral 1,3-dioxolanes can be achieved through various strategies, including the use of chiral catalysts. For instance, chiral Brønsted acids or chiral Lewis acid complexes can create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction. Asymmetric 1,3-dipolar cycloaddition reactions catalyzed by chiral metal complexes have also been employed to produce enantioenriched 1,3-dioxolanes. organic-chemistry.org

Chemical Reactivity and Transformation of 2 6 Bromo 2,3 Dichlorophenyl 1,3 Dioxolane

Transformations Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532), a functional group widely utilized in organic synthesis to protect aldehydes and ketones from a variety of reaction conditions. nih.gov Its reactivity is characterized by stability under neutral to basic conditions and lability under acidic conditions.

The primary reaction of the 1,3-dioxolane moiety is acid-catalyzed hydrolysis, which serves as a deprotection step to regenerate the parent carbonyl compound. This process is a fundamental transformation for acetals and ketals. organic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the corresponding aldehyde, in this case, 6-bromo-2,3-dichlorobenzaldehyde (B1378198).

This deprotection can be achieved using aqueous acid or by transacetalization in a solvent like acetone with an acid catalyst. organic-chemistry.org The reaction effectively reverses the formation of the acetal, making the 1,3-dioxolane an excellent protective group for the aldehyde functionality during synthetic steps that require basic or nucleophilic conditions.

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations. Cationic ring-opening polymerization is a known reaction for 1,3-dioxolane itself, which proceeds via an active chain end mechanism and is prone to the formation of cyclic structures. rsc.org While this specific derivative is more complex, similar principles of cationic ring-opening could be applied under specific catalytic conditions to generate polymeric materials.

Derivatization can also be achieved through the formation of a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net This cation can be generated during the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid, and subsequent trapping of this intermediate with a nucleophile allows for the stereoselective synthesis of substituted dioxolanes. nih.govresearchgate.net This suggests pathways for further functionalization originating from the dioxolane ring itself, although this is less common than its use as a simple protecting group.

The stability profile of the 1,3-dioxolane moiety is a key feature of its utility as a protecting group. It exhibits significant stability under a wide range of chemical environments, which allows for selective reactions to occur on the halogenated phenyl ring without disturbing the protected aldehyde.

Cyclic acetals are generally stable against various nucleophiles and bases. organic-chemistry.org They are also resistant to many reducing and oxidizing agents. For instance, 1,3-dioxanes, which are structurally similar six-membered rings, are stable under basic, reductive, and typical oxidative conditions. thieme-connect.de However, they are labile in the presence of Brønsted or Lewis acids. thieme-connect.de Strong oxidizing agents may cleave acetals, and the presence of strong Lewis acids can enhance their sensitivity to oxidants. organic-chemistry.org

| Condition Type | Specific Conditions | Stability of 1,3-Dioxolane Moiety | Reference |

|---|---|---|---|

| Acidic | Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids | Labile (undergoes hydrolysis/deprotection) | organic-chemistry.orgthieme-connect.de |

| Basic | Aqueous base (e.g., NaOH, K₂CO₃) | Stable | organic-chemistry.orgthieme-connect.de |

| Nucleophilic | Organometallics, amines, alkoxides | Stable | organic-chemistry.org |

| Oxidative | Mild high-valent chromium reagents (PCC, PDC) | Generally Stable | organic-chemistry.org |

| Reductive | Catalytic hydrogenation, metal hydrides | Stable | thieme-connect.de |

Reactions of the Halogenated Phenyl Moiety

The 2,3-dichloro-6-bromophenyl group offers multiple sites for advanced synthetic modifications, primarily through reactions that substitute or couple at the carbon-halogen bonds.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing halogen substituents on an aromatic ring with a nucleophile. The generally accepted mechanism involves a two-step addition-elimination process via a negatively charged Meisenheimer complex. nih.govlibretexts.org A key requirement for this reaction is the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group, which stabilize the anionic intermediate. libretexts.org

The 2-(6-bromo-2,3-dichlorophenyl)-1,3-dioxolane molecule lacks strong electron-withdrawing activating groups. Halogens themselves are deactivating, which makes the SNAr reaction energetically unfavorable under standard conditions. libretexts.org However, if the reaction were to be forced under harsh conditions, the relative reactivity of the leaving groups is an important consideration. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. youtube.com This attack is facilitated by a more electronegative halogen, which polarizes the carbon-halogen bond and makes the carbon more electrophilic. Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com Therefore, a nucleophile would preferentially attack a carbon attached to a chlorine atom over the one attached to bromine, assuming the reaction could be initiated.

The halogen atoms on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Prominent examples include the Suzuki-Miyaura, Negishi, and Heck reactions. wikipedia.org

The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk A Pd(0) catalyst first inserts into the carbon-halogen bond (oxidative addition). The reactivity of aryl halides in this step follows the order C-I > C-Br >> C-Cl. This significant difference in reactivity allows for selective functionalization of the this compound molecule.

The carbon-bromine bond is substantially more reactive than the carbon-chlorine bonds in the oxidative addition step. rsc.org This allows for selective cross-coupling reactions to be performed at the C6 position (the site of the bromine atom) while leaving the two chlorine atoms at the C2 and C3 positions untouched. This selective reactivity enables the synthesis of a wide array of derivatives where the bromine atom is replaced by aryl, alkyl, or vinyl groups.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Negishi | Organozinc compound (e.g., Ar-ZnCl) | Pd(PPh₃)₄ | Aryl-Aryl or Aryl-Alkyl |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-Vinyl |

| Sonogashira | Terminal alkyne (e.g., H−C≡C−R) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck) for Further Functionalization

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, this compound is expected to exhibit high chemoselectivity. The oxidative addition of a low-valent palladium complex to the carbon-bromine bond is kinetically and thermodynamically favored over addition to the carbon-chlorine bonds. This preferential reactivity allows for the selective functionalization at the C-6 position of the phenyl ring.

The choice of palladium catalyst, ligand, and reaction conditions can further fine-tune this selectivity. Sterically hindered ligands can influence which C-X bond is most accessible to the catalytic center. nsf.gov For instance, in related dihalogenated N-heteroarenes, bulky N-heterocyclic carbene (NHC) ligands have been shown to invert conventional site selectivity. nsf.gov While the electronic effects in the dichlorobromophenyl ring differ from those in dihalopyridines, the principle that ligand choice can overcome inherent substrate biases remains relevant. nsf.govnih.gov Therefore, while coupling at the C-Br bond is the expected major pathway, specific ligand systems could potentially promote reactivity at one of the C-Cl bonds.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Cross-Coupling of this compound

| Catalyst/Ligand System | Expected Major Product | Rationale |

|---|---|---|

| Pd(PPh₃)₄ | 2-(6-Aryl-2,3-dichlorophenyl)-1,3-dioxolane | Standard conditions favor oxidative addition at the weaker C-Br bond. scielo.brmdpi.com |

Lithiation/Magnesiation and Subsequent Electrophilic Quenching Reactions

The generation of organometallic reagents from this compound can be achieved primarily through metal-halogen exchange. Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures is expected to selectively replace the bromine atom with lithium, yielding 2-(6-lithio-2,3-dichlorophenyl)-1,3-dioxolane. This is a common pathway for bromo-aryl compounds. growingscience.com The resulting aryllithium species is a potent nucleophile that can be trapped with a wide array of electrophiles (E+), such as aldehydes, ketones, carbon dioxide, or silyl halides, to introduce new functional groups at the C-6 position.

Alternatively, magnesiation can be performed using reagents like isopropylmagnesium chloride, often in the presence of lithium chloride (Turbo-Grignard reagents), to generate the corresponding Grignard reagent. This method can sometimes offer better functional group tolerance compared to organolithium reagents. uni-muenchen.de

Studies on similar molecules, such as 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, have shown that the substitution pattern on the phenyl ring dictates the position of metalation. researchgate.net In that case, lithiation occurred at the position flanked by the two chloro substituents. researchgate.net For this compound, the bromine atom provides a clear site for selective metal-halogen exchange.

Table 2: Expected Products from Lithiation and Electrophilic Quench

| Electrophile (E+) | Quenched Product |

|---|---|

| H₂O | 2-(2,3-Dichlorophenyl)-1,3-dioxolane |

| CO₂ then H₃O⁺ | 6-(1,3-Dioxolan-2-yl)-2,3-dichlorobenzoic acid |

| DMF | 6-(1,3-Dioxolan-2-yl)-2,3-dichlorobenzaldehyde |

Carbonylation and Carbamate Formation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) gas. Given the differential reactivity of the C-X bonds, this compound is an excellent candidate for selective aminocarbonylation or alkoxycarbonylation at the C-Br position. nih.govresearchgate.net Reaction with CO and an amine (R₂NH) or an alcohol (ROH) would yield the corresponding amide or ester, respectively, leaving the two chlorine atoms intact. nih.gov

The resulting amide or a carboxylic acid (from hydrolysis of an ester intermediate) can serve as a precursor for carbamate formation. For example, the carboxylic acid can undergo a Curtius rearrangement. This reaction involves the formation of an acyl azide, which then rearranges to an isocyanate. The isocyanate can be subsequently trapped with an alcohol to form the desired carbamate. organic-chemistry.org Alternatively, carbamates can be synthesized via activated mixed carbonates or other specialized reagents. nih.govacs.org

Interconversion and Manipulation of Isomeric Forms

The stereochemistry of molecules containing dioxolane rings can be complex, and the ability to control and interconvert stereoisomers is a significant challenge in synthetic chemistry. nih.gov

Diastereomeric Transformations and Epimerization Studies

The this compound molecule itself does not possess a stereocenter unless the dioxolane ring is substituted. However, if this moiety is part of a larger molecule with pre-existing stereocenters, or if the dioxolane is formed from a chiral diol, diastereomers can exist. Epimerization is the process by which one of these diastereomers is converted into another.

For dioxolane-containing compounds, epimerization can sometimes be induced under acidic conditions. This may involve a reversible ring-opening of the ketal to form a carbocation intermediate, followed by ring-closing. If the intermediate allows for rotation or inversion of stereochemistry at an adjacent center, a mixture of diastereomers can be formed, eventually leading to the thermodynamically most stable isomer.

Kinetic and Thermodynamic Considerations in Stereoisomer Control

The ratio of products in a chemical reaction that can lead to multiple stereoisomers is often governed by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control : At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. openstax.org This "kinetic product" forms via the reaction pathway with the lowest activation energy, even if it is not the most stable product. libretexts.org

In the context of manipulating the isomeric forms of a derivative of this compound, a chemist could exploit these principles. For instance, an epimerization reaction could be run at a low temperature to favor a kinetically preferred diastereomer or at a higher temperature to allow the mixture to equilibrate to the more stable thermodynamic diastereomer. This strategy provides a powerful tool for selectively accessing a desired stereoisomer. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane |

| n-butyllithium |

| t-butyllithium |

| Isopropylmagnesium chloride |

| Lithium chloride |

| 2-(6-lithio-2,3-dichlorophenyl)-1,3-dioxolane |

| 2-(2,3-Dichlorophenyl)-1,3-dioxolane |

| 6-(1,3-Dioxolan-2-yl)-2,3-dichlorobenzoic acid |

| 6-(1,3-Dioxolan-2-yl)-2,3-dichlorobenzaldehyde |

| 2-(6-(Trimethylsilyl)-2,3-dichlorophenyl)-1,3-dioxolane |

| Carbon monoxide |

| Acyl azide |

| Isocyanate |

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to establish the compound's stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and dioxolane ring protons. The two protons on the phenyl ring are expected to appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to coupling with each other. The dioxolane ring protons would likely present as a complex multiplet in the range of δ 3.9-4.2 ppm. The single proton on the carbon bridging the two rings (the acetal (B89532) proton) would appear as a singlet at approximately δ 6.0-6.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display nine unique carbon signals. The six carbons of the substituted phenyl ring are expected in the δ 120-140 ppm range, with their exact shifts influenced by the electron-withdrawing effects of the halogen substituents. The two equivalent carbons of the dioxolane ring should appear around δ 65-70 ppm, while the acetal carbon atom is anticipated to be further downfield, typically in the δ 100-105 ppm region.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the two aromatic protons would confirm their adjacency. Similarly, correlations among the dioxolane protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbons in the dioxolane and phenyl rings that bear protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could help determine the preferred conformation of the molecule, for instance, by showing through-space interactions between the acetal proton and one of the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4' | ~7.6 (d) | - |

| H-5' | ~7.4 (d) | - |

| CH (acetal) | ~6.2 (s) | ~102 |

| O-CH₂-CH₂-O | ~4.1 (m) | ~66 |

| C-1' | - | ~135 |

| C-2' | - | ~132 |

| C-3' | - | ~128 |

| C-4' | - | ~130 |

| C-5' | - | ~129 |

| C-6' | - | ~125 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretch: The C-H stretching of the dioxolane ring should produce signals in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: Stretching vibrations within the phenyl ring typically result in several bands in the 1600-1450 cm⁻¹ range. nih.gov

C-O Stretch: The C-O stretching of the acetal group is a prominent feature and is expected to show strong absorptions in the 1200-1000 cm⁻¹ region. mdpi.com

C-Cl and C-Br Stretches: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears between 800-600 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 600-500 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Aliphatic C-H | 3000 - 2850 |

| Stretching | Aromatic C=C | 1600 - 1450 |

| Stretching | Acetal C-O | 1200 - 1000 |

| Stretching | C-Cl | 800 - 600 |

| Stretching | C-Br | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Exact Mass and Isotopic Pattern: The molecular formula of the compound is C₉H₇BrCl₂O₂. High-resolution mass spectrometry would be used to determine its exact mass, which allows for the confirmation of the elemental composition. A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak [M]⁺. The presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks at M, M+2, M+4, and M+6, with predictable relative intensities.

Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this molecule include the cleavage of the dioxolane ring, which is a common fragmentation for acetals. docbrown.info Another likely fragmentation would be the loss of halogen atoms (Br or Cl) or hydrogen halides (HBr or HCl). Analysis of these fragment ions provides corroborating evidence for the proposed structure. libretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₉H₇⁷⁹Br³⁵Cl₂O₂]⁺ | ~311.88 | Molecular Ion |

| [M+2]⁺ | [C₉H₇⁸¹Br³⁵Cl₂O₂]⁺ / [C₉H₇⁷⁹Br³⁵Cl³⁷ClO₂]⁺ | ~313.88 | Isotope Peak |

| [M+4]⁺ | [C₉H₇⁸¹Br³⁵Cl³⁷ClO₂]⁺ / [C₉H₇⁷⁹Br³⁷Cl₂O₂]⁺ | ~315.88 | Isotope Peak |

| [M+6]⁺ | [C₉H₇⁸¹Br³⁷Cl₂O₂]⁺ | ~317.87 | Isotope Peak |

| [M-Br]⁺ | [C₉H₇Cl₂O₂]⁺ | ~233.98 | Loss of Bromine |

| [M-Cl]⁺ | [C₉H₇BrClO₂]⁺ | ~277.93 | Loss of Chlorine |

X-ray Crystallography

X-ray crystallography is a powerful diffraction-based technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound could be grown, this method would provide the ultimate structural proof.

The analysis would yield a detailed model of the molecule, providing precise measurements of all bond lengths, bond angles, and torsion angles. nih.gov This would unequivocally confirm the substitution pattern on the phenyl ring, distinguishing it from other possible isomers. Furthermore, the crystallographic data would reveal the conformation of the dioxolane ring (e.g., envelope or twist) and the relative orientation of the phenyl and dioxolane rings. Information on intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice, would also be obtained. mdpi.com

Despite a comprehensive search for scholarly articles and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound “this compound” could be located in the public domain.

Searches for the exact compound name, as well as broader inquiries into related structures such as halogenated benzaldehyde (B42025) ethylene (B1197577) acetals and substituted phenyl-1,3-dioxolanes, did not yield any published crystallographic studies. Consequently, the detailed structural elucidation and conformational analysis based on single-crystal X-ray diffraction, as requested for section 4.4.1, cannot be provided at this time.

The generation of data tables containing crystallographic parameters, bond lengths, bond angles, and torsion angles is contingent upon the availability of an experimentally determined crystal structure, which appears to be unreported in scientific literature. Without this foundational data, a scientifically accurate and detailed analysis as per the user's instructions is not possible.

Further research or de novo crystallographic analysis of the compound would be required to generate the specific information requested.

Theoretical and Computational Chemistry Studies on 2 6 Bromo 2,3 Dichlorophenyl 1,3 Dioxolane

Molecular Geometry and Electronic Structure Calculations

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational methods are instrumental in determining these characteristics with high accuracy.

Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are pivotal in determining the optimized geometries and energetics of molecules. mdpi.com For a molecule such as 2-(6-bromo-2,3-dichlorophenyl)-1,3-dioxolane, DFT methods, especially with functionals like B3LYP, are commonly employed. researchgate.netresearchgate.net These methods, paired with appropriate basis sets (e.g., 6-311++G(d,p)), have shown good agreement between theoretical and experimental data for similar organic molecules. researchgate.netresearchgate.net

Table 1: Representative Theoretical Geometrical Parameters for a Dioxolane Ring Moiety (Note: These are typical values for a dioxolane ring and are illustrative. Specific values for this compound would require dedicated calculations.)

| Parameter | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-O Bond Length (in ring) | ~1.43 Å |

| C-C Bond Length (in ring) | ~1.54 Å |

| O-C-O Bond Angle | ~105-108° |

The presence of single bonds in this compound allows for the existence of different spatial arrangements, or conformers, due to rotation around these bonds. Conformational analysis is crucial for understanding the molecule's flexibility and the relative stability of its different shapes. mdpi.com The rotation around the bond connecting the phenyl ring and the dioxolane ring would be of particular interest.

Reactivity Predictions and Mechanistic Insights

Computational chemistry is also a predictive tool, offering insights into how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov FMO analysis for this compound would reveal the distribution of these orbitals. It is expected that the HOMO would be localized more on the electron-rich phenyl ring, while the LUMO would also be associated with the aromatic system, influenced by the electron-withdrawing halogen atoms. This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would need to be calculated.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize these transition states. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine or chlorine positions or reactions involving the dioxolane ring.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. This is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Analysis of Intermolecular and Intramolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) play a crucial role in determining its physical and chemical properties. nih.gov For this compound, several types of such interactions are expected.

Intramolecular interactions, such as hydrogen bonds or steric repulsions, can influence the preferred conformation of the molecule. researchgate.net Intermolecular interactions are responsible for the way molecules pack in the solid state and for their properties in solution. Given the presence of halogen atoms and oxygen atoms, interactions such as halogen bonding (Br···O, Cl···O) and hydrogen bonding (C-H···O) are likely to be significant. scielo.br

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these weak interactions. nih.govresearchgate.net Hirshfeld surface analysis is another method used to visualize and quantify intermolecular contacts in a crystal lattice. iucr.orgiucr.org These analyses would provide a detailed picture of the interaction landscape of this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, both hydrogen and halogen bonding are anticipated to be significant.

Hydrogen Bonding:

The 1,3-dioxolane (B20135) moiety of the molecule contains two oxygen atoms which can act as hydrogen bond acceptors. The lone pairs of electrons on these oxygen atoms can interact with hydrogen bond donors. While the molecule itself does not possess a hydrogen bond donor, in the presence of protic solvents or other molecules with acidic protons (e.g., water, alcohols), it is expected to participate in intermolecular hydrogen bonding. Computational studies on similar ether-containing molecules have characterized the nature of these interactions, which are primarily electrostatic.

Halogen Bonding:

A more prominent and intriguing non-covalent interaction involving this molecule is halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strengths of these interactions are known to be dependent on the identity of the halogen, with the strength generally following the trend I > Br > Cl. nih.govresearchgate.net

In this compound, the bromine and chlorine atoms attached to the phenyl ring can act as halogen bond donors. Density functional theory (DFT) calculations on analogous polychlorinated biphenyls (PCBs) have shown that chlorine atoms can form halogen bonds, although these are generally weaker than those formed by bromine or iodine. nih.govresearchgate.net The electrophilicity of the σ-hole is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. The presence of multiple halogens on the phenyl ring in the target molecule would likely enhance the positive electrostatic potential of the σ-holes on the bromine and chlorine atoms, thereby strengthening their halogen bonding capabilities.

Computational studies on bromobenzene complexes have provided insights into the nature of halogen bonds, indicating that stronger halogen bonds exhibit a greater degree of covalent character. nih.gov The oxygen atoms of the dioxolane ring in a neighboring molecule could potentially act as halogen bond acceptors, leading to the formation of supramolecular assemblies.

| Interaction Type | Donor | Acceptor | Expected Relative Strength |

| Halogen Bond | C-Br | Lewis Base (e.g., O, N) | Stronger |

| Halogen Bond | C-Cl | Lewis Base (e.g., O, N) | Weaker |

| Hydrogen Bond | Protic Solvent (e.g., H₂O) | Dioxolane Oxygen | Moderate |

Stereoelectronic Effects and Their Influence on Reactivity and Stability

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on the conformation, stability, and reactivity of a molecule. In this compound, the primary source of such effects is the 1,3-dioxolane ring.

The lone pairs on the two oxygen atoms in the dioxolane ring are key players in stereoelectronic interactions. The most significant of these is the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane or similar ring system to prefer an axial orientation over the sterically less hindered equatorial orientation. This phenomenon is attributed to a stabilizing interaction between a lone pair on one heteroatom and the antibonding orbital (σ*) of the bond to the adjacent heteroatom.

In the context of the 1,3-dioxolane ring, this translates to interactions between the lone pairs on one oxygen atom and the σ* orbitals of the adjacent C-O and C-C bonds. These hyperconjugative interactions lead to a donation of electron density from the lone pair into the antibonding orbital, which results in a shortening of the donor-atom to central-atom bond and a lengthening of the central-atom to acceptor-atom bond.

Computational studies on 2-substituted-1,3-dioxolanes have explored these effects in detail. The conformation of the dioxolane ring (whether it adopts an envelope or twisted conformation) and the preferred orientation of the 2-substituent are influenced by a delicate balance of these stereoelectronic forces and classic steric effects. The bulky and electronically complex 6-bromo-2,3-dichlorophenyl group at the 2-position will significantly influence this balance. Theoretical calculations would be necessary to determine the most stable conformation and to quantify the energetic contributions of the various stereoelectronic interactions.

| Stereoelectronic Effect | Orbitals Involved | Consequence |

| Anomeric Effect | n(O) → σ(C-O) | Stabilization of specific conformations, influence on bond lengths |

| Hyperconjugation | n(O) → σ(C-C) | Minor influence on ring conformation and stability |

| Gauche Effect | Favorable gauche arrangements of electronegative groups | Influence on the puckering of the dioxolane ring |

Role As a Precursor and Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The halogenated aromatic core of 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane presents several avenues for its incorporation into more elaborate molecular structures. The presence of multiple halogen atoms at distinct positions offers the potential for selective functionalization through various cross-coupling reactions.

Utilization in Multi-Step Synthesis of Precursors to Diverse Organic Molecules

In a hypothetical multi-step synthesis, the bromo substituent, being generally more reactive than the chloro substituents in common palladium-catalyzed cross-coupling reactions, could be selectively targeted. For instance, a Suzuki, Stille, or Sonogashira coupling could be envisioned at the 6-position of the phenyl ring. This would allow for the introduction of a new carbon-carbon or carbon-heteroatom bond, thereby building a more complex molecular framework.

Subsequent to this initial coupling, the dioxolane group can be deprotected under acidic conditions to reveal the aldehyde functionality. This aldehyde can then participate in a wide array of classical organic transformations, including but not limited to:

Wittig reactions to form alkenes.

Reductive amination to introduce nitrogen-containing moieties.

Grignard or organolithium additions to generate secondary alcohols.

Aldol condensations to form α,β-unsaturated systems.

The remaining chloro substituents could then be addressed in later synthetic steps, potentially requiring harsher reaction conditions for their transformation, thus allowing for a hierarchical and controlled synthetic sequence.

Hypothetical Reaction Sequence:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | This compound | Arylboronic acid, Pd catalyst, Base | 2-(6-Aryl-2,3-dichlorophenyl)-1,3-dioxolane | C-C bond formation via Suzuki coupling. |

| 2 | 2-(6-Aryl-2,3-dichlorophenyl)-1,3-dioxolane | Aqueous acid | 6-Aryl-2,3-dichlorobenzaldehyde | Deprotection to reveal aldehyde. |

| 3 | 6-Aryl-2,3-dichlorobenzaldehyde | Phosphonium ylide | 1-Aryl-5,6-dichloro-2-vinylbenzene derivative | Alkene formation via Wittig reaction. |

Application in Tandem Reactions and Cascade Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecule synthesis. The structure of this compound could theoretically initiate such a sequence. For example, a reaction cascade could be designed where an initial metal-halogen exchange at the bromo position generates an organometallic species. This intermediate could then undergo an intramolecular reaction, potentially involving one of the chloro substituents or the dioxolane ring, although such a pathway would be highly dependent on the specific reagents and reaction conditions employed. However, no documented examples of this compound participating in such reactions are available.

Scaffold for Materials Chemistry and Polymer Research

The rigid and functionalizable aromatic core of this compound suggests its potential as a building block in materials science, particularly in the synthesis of specialty polymers and chemically active scaffolds.

Design and Synthesis of Monomers or Intermediates for Specialty Materials

This compound could serve as a precursor to a monomer for polymerization. For instance, transformation of the bromo and chloro groups into polymerizable functionalities, such as vinyl, ethynyl, or boronic ester groups, would yield a monomer that could be incorporated into a polymer backbone. The resulting polymer would possess a regularly substituted aromatic unit, which could influence its thermal, mechanical, and photophysical properties. The protected aldehyde could be unmasked post-polymerization to introduce further functionality along the polymer chain.

Potential Monomer Synthesis:

| Starting Material | Transformation | Potential Monomer |

| This compound | Stille coupling with vinyltributyltin | 2-(6-Vinyl-2,3-dichlorophenyl)-1,3-dioxolane |

| This compound | Sonogashira coupling with trimethylsilylacetylene (B32187) followed by desilylation | 2-(6-Ethynyl-2,3-dichlorophenyl)-1,3-dioxolane |

Exploration in the Development of Chemically Active Scaffolds for Non-Biological Applications

A chemically active scaffold is a core molecular structure that can be readily modified to create a library of compounds with diverse properties. The multiple halogen sites on this compound make it a candidate for such a scaffold. By systematically and selectively replacing the halogens with different functional groups, a wide range of derivatives could be synthesized. These derivatives could then be screened for applications in areas such as catalysis, sensing, or as components of novel electronic materials. The aldehyde, once deprotected, provides an additional point for diversification.

Future Research Horizons for this compound: A Perspective

The compound this compound, with its distinct substitution pattern on the phenyl ring and the presence of a dioxolane moiety, presents a landscape ripe for chemical exploration. Future research into this molecule is poised to expand into several key areas, focusing on sustainable synthesis, novel reactivity, in-depth mechanistic understanding, and the application of modern automation technologies. These endeavors will not only enhance the fundamental understanding of its chemistry but also pave the way for its potential application in various fields of chemical science.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound typically involves cyclization or substitution reactions. A key approach is the acid- or base-catalyzed reaction of 6-bromo-2,3-dichlorobenzaldehyde with ethylene glycol under Dean-Stark conditions to form the dioxolane ring. Microwave-assisted synthesis (e.g., 25°C for 2 hours) has been shown to improve yields (up to 98%) in analogous dioxolane derivatives by enhancing reaction efficiency and reducing side products . Critical parameters include solvent choice (e.g., toluene for azeotropic water removal), catalyst type (e.g., p-toluenesulfonic acid), and temperature control. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from residual glycol or unreacted aldehyde.

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies protons on the dioxolane ring (δ 4.0–4.5 ppm as a multiplet) and aromatic protons (δ 6.8–7.5 ppm). Splitting patterns help confirm substituent positions on the phenyl ring.

- ¹³C NMR: Resolves carbons in the dioxolane ring (~65–75 ppm) and quaternary carbons attached to halogens.

- Infrared (IR) Spectroscopy: Detects C-O-C stretching (~1120 cm⁻¹) in the dioxolane ring and C-Br/C-Cl stretches (550–750 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]⁺ or [M−H]⁻) and isotopic patterns from bromine/chlorine .

Advanced: How do the electron-withdrawing bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at position 6 and chlorines at positions 2/3 create an electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to the dioxolane. In Suzuki-Miyaura couplings, the bromo group acts as a leaving site for palladium-catalyzed coupling with boronic acids. The chloro substituents may hinder reactivity due to steric bulk, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Advanced: What strategies prevent ring-opening or decomposition of the dioxolane moiety during functionalization?

Answer:

- Protecting Groups: Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates) to avoid nucleophilic attack on the dioxolane.

- Mild Reaction Conditions: Use non-acidic/basic conditions (e.g., photoredox catalysis) to preserve the dioxolane ring.

- Stability Screening: Pre-screen solvents (e.g., DMF, THF) and temperatures to identify decomposition thresholds via TGA or accelerated stability studies .

Basic: What are the solubility and stability profiles of this compound in common laboratory solvents?

Answer:

The compound is lipophilic, with good solubility in dichloromethane, chloroform, and THF, but limited solubility in water or alcohols. Stability studies indicate degradation under prolonged UV exposure or strong acids/bases. Storage recommendations include inert atmospheres (N₂/Ar) at –20°C in amber vials. Accelerated degradation tests (40°C/75% RH for 4 weeks) can quantify shelf-life using HPLC monitoring .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity.

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess redox behavior or charge-transfer potential in materials science.

- QSAR Models: Corrogate substituent effects (e.g., replacing Br with CF₃) on bioactivity using regression analysis of analogous compounds .

Basic: What impurities are typically observed during synthesis, and how are they characterized?

Answer:

Common impurities include:

- Unreacted aldehyde: Detected via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) or GC-MS.

- Ethylene glycol adducts: Identified by LC-MS (m/z = [M+62]⁺) and removed via aqueous washes.

- Halogenated byproducts: Characterized by X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .

Advanced: What role does the dioxolane ring play in stabilizing intermediates for multi-step syntheses?

Answer:

The dioxolane acts as a protecting group for carbonyl functionalities, enabling sequential reactions (e.g., Grignard additions or reductions) without side reactions. Its stability under basic conditions allows for orthogonal deprotection strategies. In photoredox catalysis, the ring’s electron-rich oxygen atoms facilitate radical stabilization, enhancing reaction yields in C–C bond-forming steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.